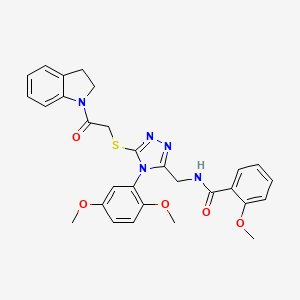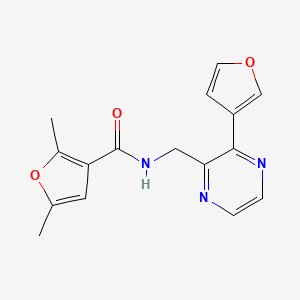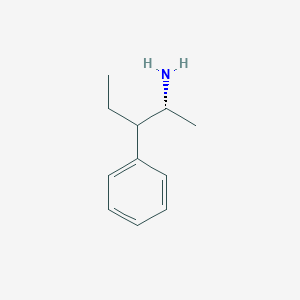
3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, methacrylate oligomers derived from a key intermediate in the synthesis of heterocyclic liquid crystals were synthesized by free radical polymerization of the corresponding monomers . Another method involves the condensation of bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . These techniques allow for the determination of the exact spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, 4-Bromophenylacetic acid can undergo various reactions such as Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-Bromophenylacetic acid is a white solid with a honey-like odor and a melting point of 118 °C .Wissenschaftliche Forschungsanwendungen
Potential Research Applications of Structurally Similar Compounds
Environmental Toxicology and Pollution Studies
Compounds with bromophenyl groups, such as 2,4,6-Tribromophenol, have been extensively studied for their environmental concentrations, toxicology, and impact on ecosystems and human health (Koch & Sures, 2018). These studies are crucial for understanding the fate and behavior of halogenated compounds in the environment and assessing their potential risks.
Pharmacological and Biological Effects
Research on compounds like Chlorogenic Acid (CGA) explores their various practical, biological, and pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities (Naveed et al., 2018). This reflects a broader interest in the potential therapeutic uses of phenolic compounds and their mechanisms of action.
Analytical and Synthetic Chemistry
Studies on the synthesis and applications of phosphonic acids highlight the importance of structural analogs in designing bioactive molecules, functional materials, and analytical reagents (Sevrain et al., 2017). Such research is fundamental for developing new drugs, materials, and chemical analysis methods.
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific molecular frameworks, like 4-methyl-2,6-diformylphenol, for detecting metal ions and other analytes is an area of active research (Roy, 2021). This demonstrates the utility of phenolic and related compounds in environmental monitoring, medical diagnostics, and chemical sensing technologies.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2/c1-13-11-19-17(12-18(13)24)20(14-5-3-2-4-6-14)21(22(25)26-19)15-7-9-16(23)10-8-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFFZHMVBKFGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)



![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)


![3-(4-(isopentyloxy)-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734516.png)
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2734521.png)




